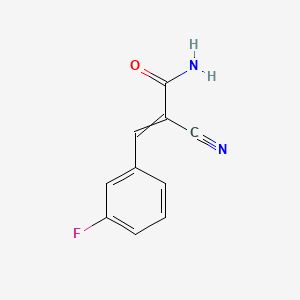![molecular formula C36H81B3O6Sn3 B13805099 [1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane) CAS No. 51805-36-8](/img/structure/B13805099.png)
[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tributylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Boroxin, tris[(tributylstannyl)oxy]-(9CI) typically involves the reaction of boroxine with tributylstannyl reagents under controlled conditions . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Boroxin, tris[(tributylstannyl)oxy]-(9CI) undergoes various types of chemical reactions, including substitution and coupling reactions. One common reaction is the Suzuki-Miyaura coupling, where the compound reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds . The major products formed from these reactions are typically aryl boronates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Boroxin, tris[(tributylstannyl)oxy]-(9CI) has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of complex organic molecules . In industry, it is used in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Boroxin, tris[(tributylstannyl)oxy]-(9CI) involves its ability to form stable complexes with other molecules. The compound’s boron atoms can interact with electron-rich sites on target molecules, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Boroxin, tris[(tributylstannyl)oxy]-(9CI) can be compared with other boroxine derivatives, such as trimethylboroxine and triphenylboroxine . These compounds share a similar boroxine ring structure but differ in their substituents. The tributylstannyl groups in Boroxin, tris[(tributylstannyl)oxy]-(9CI) provide unique reactivity and stability compared to other derivatives, making it particularly useful in certain applications .
Similar compounds include:
- Trimethylboroxine
- Triphenylboroxine
- Boroxin, tris[(triphenylstannyl)oxy]-(9CI)
Properties
CAS No. |
51805-36-8 |
|---|---|
Molecular Formula |
C36H81B3O6Sn3 |
Molecular Weight |
998.6 g/mol |
IUPAC Name |
[4,6-bis(tributylstannyloxy)-1,3,5,2,4,6-trioxatriborinan-2-yl]oxy-tributylstannane |
InChI |
InChI=1S/9C4H9.B3O6.3Sn/c9*1-3-4-2;4-1-7-2(5)9-3(6)8-1;;;/h9*1,3-4H2,2H3;;;;/q;;;;;;;;;-3;3*+1 |
InChI Key |
ZCKMNMRQPTZBJM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


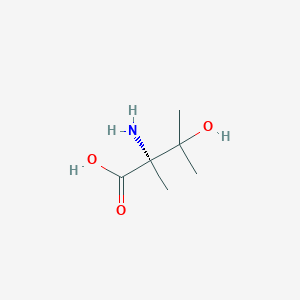
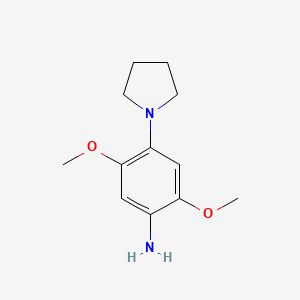
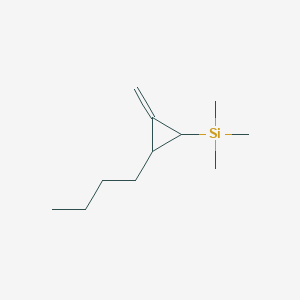
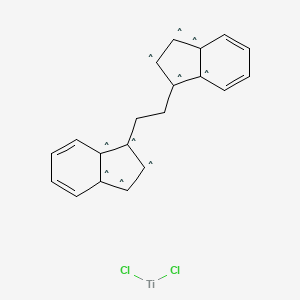

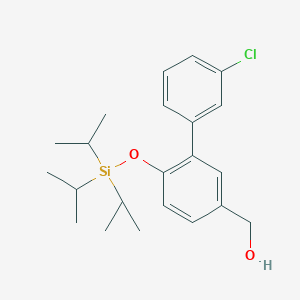
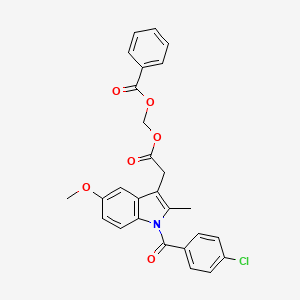
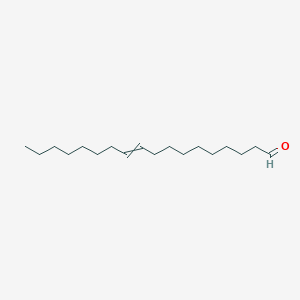
![N'-[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]cyclohexanecarbohydrazide](/img/structure/B13805070.png)
![N-((4-Methylphenyl)sulphonyl)-4-[3-(thien-2-YL)-1,2,4-oxadiazol-5-YL]piperidine-1-carboxamide](/img/structure/B13805079.png)

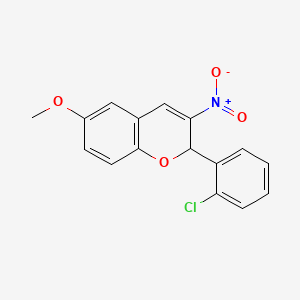
![Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate](/img/structure/B13805102.png)
